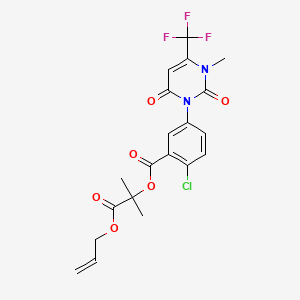
Butafenacil
Cat. No. B1668078
Key on ui cas rn:
134605-64-4
M. Wt: 474.8 g/mol
InChI Key: JEDYYFXHPAIBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06207830B1
Procedure details


2.9 g of potassium tert.butylate (content 97%, 0.025 mols) are suspended in 169 g of dry acetonitrile (water content <0.01%) and cooled to 0-5° C. Subsequently, at 0-5° C., 36.2 g of 3-methylamino-4,4,4-trifluorobut-2-enoic acid isopropylester (content 98.3%, 0.17 mols) are added and maintained at this temperature for 30 minutes, whereby a red-brown solution is produced. Then, over the course of 15 minutes, at 0-5° C., 27.3 g of 5-isocyanato-2-chloro-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester (content 99%, 0.084 mols) are dispensed in, whereby a dark brown solution is obtained. The latter is adjusted to pH 7 with 3.0 g of 1 N hydrochloric acid [content of desired product in the solution is 15.5%, which corresponds to a yield of 91.2%]. The solvent is subsequently distilled off in a vacuum, and the residue (68 g) is recrystallised in 200 g of isopropyl alcohol, whereby the inorganic salts are removed by hot filtration. After drying in a vacuum drying chamber at 60° C. for 12 hours, 32.8 g (82% of theory) of the desired product are isolated in a content of 98.7%.
[Compound]
Name
potassium tert.butylate
Quantity
2.9 g
Type
reactant
Reaction Step One

Name
3-methylamino-4,4,4-trifluorobut-2-enoic acid isopropylester
Quantity
36.2 g
Type
reactant
Reaction Step Two

Name
5-isocyanato-2-chloro-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester
Quantity
27.3 g
Type
reactant
Reaction Step Three



Name
Yield
91.2%
Identifiers


|
REACTION_CXSMILES
|
C(O[C:5](=[O:14])[CH:6]=[C:7]([NH:12][CH3:13])[C:8]([F:11])([F:10])[F:9])(C)C.[CH2:15]([O:18][C:19]([C:21]([O:24][C:25](=[O:36])[C:26]1[CH:31]=[C:30]([N:32]=[C:33]=[O:34])[CH:29]=[CH:28][C:27]=1[Cl:35])([CH3:23])[CH3:22])=[O:20])[CH:16]=[CH2:17].Cl>C(#N)C>[CH2:15]([O:18][C:19]([C:21]([O:24][C:25](=[O:36])[C:26]1[CH:31]=[C:30]([N:32]2[C:5](=[O:14])[CH:6]=[C:7]([C:8]([F:9])([F:10])[F:11])[N:12]([CH3:13])[C:33]2=[O:34])[CH:29]=[CH:28][C:27]=1[Cl:35])([CH3:23])[CH3:22])=[O:20])[CH:16]=[CH2:17]
|
Inputs


Step One
[Compound]
|
Name
|
potassium tert.butylate
|
|
Quantity
|
2.9 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
3-methylamino-4,4,4-trifluorobut-2-enoic acid isopropylester
|
|
Quantity
|
36.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OC(C=C(C(F)(F)F)NC)=O
|
Step Three
|
Name
|
5-isocyanato-2-chloro-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester
|
|
Quantity
|
27.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)OC(=O)C(C)(C)OC(C1=C(C=CC(=C1)N=C=O)Cl)=O
|
Step Four
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
169 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at this temperature for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
whereby a red-brown solution is produced
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
over the course of 15 minutes
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 0-5° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)OC(=O)C(C)(C)OC(C1=C(C=CC(=C1)N1C(N(C(=CC1=O)C(F)(F)F)C)=O)Cl)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 91.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
